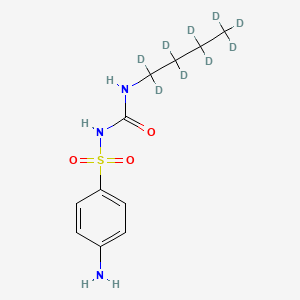
Prothipendyl Sulphoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prothipendyl Sulphoxide is a derivative of Prothipendyl, a compound known for its anxiolytic, antiemetic, and antihistamine properties. This compound is formed through the oxidation of Prothipendyl and is primarily used in pharmaceutical applications. It is a member of the azaphenothiazine category, which is characterized by the substitution of a single carbon atom with a nitrogen atom within the tricyclic ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prothipendyl Sulphoxide is synthesized by oxidizing Prothipendyl hydrochloride with an oxidizing agent such as potassium caroate. The reaction involves dissolving Prothipendyl hydrochloride in a suitable solvent and adding the oxidizing agent under controlled conditions. The reaction is monitored using spectrophotometric methods to ensure the complete conversion of Prothipendyl to its sulfoxide form .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is purified through crystallization or other suitable purification techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Prothipendyl Sulphoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert this compound back to Prothipendyl.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom within the azaphenothiazine ring.
Common Reagents and Conditions:
Oxidation: Potassium caroate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Prothipendyl.
Substitution: Various substituted azaphenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Prothipendyl Sulphoxide has several scientific research applications, including:
Biology: Investigated for its potential effects on biological systems, particularly in the context of its parent compound’s anxiolytic and antiemetic properties.
Wirkmechanismus
The mechanism of action of Prothipendyl Sulphoxide is closely related to that of its parent compound, Prothipendyl. It acts as a neuroleptic agent, exerting its effects by interacting with neurotransmitter receptors in the brain. The primary molecular targets include dopamine and serotonin receptors, which play a crucial role in regulating mood, anxiety, and other neurological functions .
Vergleich Mit ähnlichen Verbindungen
Promazine: Another azaphenothiazine derivative with similar anxiolytic and antiemetic properties.
Chlorpromazine: A widely used antipsychotic with a similar tricyclic ring structure.
Thioridazine: An antipsychotic with structural similarities to Prothipendyl.
Uniqueness: Prothipendyl Sulphoxide distinguishes itself from these compounds through its specific substitution pattern within the tricyclic ring system, which imparts unique pharmacological properties.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(5-oxopyrido[3,2-b][1,4]benzothiazin-10-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)21(20)15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBKPQMXDHFVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858348 |
Source


|
| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10071-01-9 |
Source


|
| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







